WZB117

Übersicht

Beschreibung

WZB-117 is a small molecule inhibitor of glucose transporter 1 (GLUT1)By inhibiting glucose transport, WZB-117 disrupts the glycolytic pathway, leading to decreased cell viability and proliferation in cancer cells .

Wissenschaftliche Forschungsanwendungen

Cancer Research: WZB-117 inhibits glucose transport in cancer cells, leading to reduced glycolysis, cell cycle arrest, and apoptosis.

Neurodegenerative Diseases: WZB-117 has been explored for its effects on glucose metabolism in neurodegenerative diseases such as Alzheimer’s disease.

Metabolic Studies: WZB-117 is used to study the role of glucose transporters in cellular metabolism and energy production.

Wirkmechanismus

Target of Action

The primary target of WZB117 is the glucose transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . This compound acts as a fast-acting, irreversible blocker of glucose transport by GLUT1 .

Mode of Action

This compound inhibits glucose transport in cells by acting as a competitive inhibitor of net glucose uptake but a noncompetitive inhibitor of sugar efflux from cells . This means that it competes with glucose for binding to GLUT1, thereby reducing the amount of glucose that can be transported into the cell .

Biochemical Pathways

By inhibiting GLUT1, this compound downregulates glycolysis, a critical pathway for energy production in cells . This leads to a decrease in intracellular ATP levels and glycolytic enzymes . The reduction in ATP triggers an increase in the ATP-sensing enzyme AMP-activated protein kinase (AMPK), leading to cell-cycle arrest .

Pharmacokinetics

The compound’s ability to inhibit glucose transport in various cell types, including cancer cells and red blood cells, suggests that it may have broad distribution potential .

Result of Action

The inhibition of glucose transport by this compound leads to several cellular effects. It causes mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) . These effects can be markedly prevented by co-treatment with β-hydroxybutyrate .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-hydroxybutyrate can ameliorate the effects of this compound on cells . Additionally, the compound’s effectiveness may vary depending on the specific type and state of the cells it is acting upon .

Biochemische Analyse

Biochemical Properties

WZB117 has been identified as an inhibitor of glucose transporters, specifically GLUT1 . It interacts with these transporters, blocking the passive transport of glucose into cells . This interaction is particularly pronounced in cancer cells, where this compound has been shown to inhibit cell growth by stimulating apoptosis .

Cellular Effects

In cellular processes, this compound has been observed to cause mitochondrial dysfunction, increase the production of reactive oxygen species, and lead to a loss of cell viability . It also increases the expression of BACE 1, leading to an intracellular accumulation of amyloid β peptide (Aβ42), a protein associated with Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to GLUT1, involving three hydrogen bonds, one each with Asn 34, Arg 126, and Trp 412 . This binding inhibits the transport of glucose into cells, disrupting cellular metabolism . In addition, this compound has been shown to reduce the levels of GLUT1 protein, intracellular ATP levels, and glycolytic enzymes, and increase the level of AMPK in tumor cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change. For example, exposure of SH-SY5Y cells to this compound caused mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of cancer research. It has been shown to effectively suppress tumor growth in human A549 lung cancer grafted nude mice model when administered at a dosage of 10 mg/kg, i.p., daily .

Metabolic Pathways

This compound is involved in the glucose metabolic pathway, where it acts as an inhibitor of glucose transporters . This interaction disrupts the normal flow of glucose into cells, affecting cellular metabolism .

Transport and Distribution

This compound is transported into cells where it binds to GLUT1, inhibiting the passive transport of glucose . This leads to a disruption in the normal distribution of glucose within cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where the glucose transporters are located . By binding to GLUT1 at the cell membrane, this compound inhibits the transport of glucose into the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WZB-117 beinhaltet die Veresterung von 3-Hydroxybenzoesäure mit 3-Fluor-1,2-phenylen. Die Reaktion erfordert typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan (DCM) unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für WZB-117 nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, das Laborsyntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Sicherstellung der Reinheit des Endprodukts durch Techniken wie Umkristallisation und Chromatographie beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WZB-117 durchläuft während seiner Synthese hauptsächlich Veresterungsreaktionen. Es kann auch unter sauren oder basischen Bedingungen an Hydrolysereaktionen teilnehmen, was zum Abbau der Esterbindung führt .

Häufige Reagenzien und Bedingungen

Veresterung: Dicyclohexylcarbodiimid (DCC), 4-Dimethylaminopyridin (DMAP), Dichlormethan (DCM), Rückflussbedingungen.

Hydrolyse: Saure oder basische Bedingungen, Wasser oder wässrige Lösungen.

Hauptprodukte

Veresterung: WZB-117 als Hauptprodukt.

Hydrolyse: 3-Hydroxybenzoesäure und 3-Fluor-1,2-phenylen als Hauptprodukte.

Wissenschaftliche Forschungsanwendungen

Krebsforschung: WZB-117 hemmt den Glucosetransport in Krebszellen, was zu einer verringerten Glykolyse, Zellzyklusarrest und Apoptose führt.

Neurodegenerative Erkrankungen: WZB-117 wurde auf seine Auswirkungen auf den Glukosestoffwechsel bei neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit untersucht.

Stoffwechselstudien: WZB-117 wird verwendet, um die Rolle von Glucostransportern im Zellstoffwechsel und in der Energieproduktion zu untersuchen.

Wirkmechanismus

WZB-117 entfaltet seine Wirkung durch die Hemmung des Glucosetransporters 1 (GLUT1). Diese Hemmung blockiert die Glukoseaufnahme in Zellen, was zu einer verringerten Glykolyse und einer reduzierten Produktion von Adenosintriphosphat (ATP) führt. Das resultierende Energiedefizit löst einen Zellzyklusarrest und Apoptose in Krebszellen aus. In neuronalen Zellen führt die durch WZB-117 induzierte Glukosehypometabolismus zu Mitochondriendysfunktion und einer erhöhten Produktion von reaktiven Sauerstoffspezies .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

STF-31: Ein weiterer GLUT1-Inhibitor mit einem ähnlichen Wirkmechanismus.

2-Desoxy-D-Glucose (2-DG): Ein Glykolysehemmer, der mit Glukose um die Aufnahme durch Glucostransporter konkurriert.

Einzigartigkeit von WZB-117

WZB-117 ist einzigartig in seiner Fähigkeit, GLUT1 irreversibel zu hemmen, was zu anhaltenden Auswirkungen auf den Glukosestoffwechsel führt. Im Gegensatz zu reversiblen Inhibitoren sorgt die irreversible Bindung von WZB-117 für eine verlängerte Hemmung des Glucosetransports, was es zu einer wirksamen Verbindung für die Krebstherapie und Stoffwechselstudien macht .

Biologische Aktivität

WZB117 is a small molecule specifically designed to inhibit the glucose transporter GLUT1, which plays a crucial role in glucose metabolism in various cell types, particularly cancer cells. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt glucose uptake, thereby inducing metabolic stress in tumor cells. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound functions primarily as a competitive inhibitor of GLUT1, which is responsible for facilitating glucose transport across cell membranes. The compound has been shown to bind to the exofacial sugar binding site of GLUT1, effectively blocking glucose entry into cells. This inhibition leads to a decrease in intracellular ATP levels and alters glycolytic enzyme activity, pushing cells towards energy stress and apoptosis.

- Inhibition Profile :

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce glucose uptake in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The treatment results in:

- Reduced viability : A549 cells treated with this compound showed decreased proliferation rates.

- Cell cycle arrest : The compound induces senescence and necrosis in cancer cells by downregulating cyclin E2 and phosphorylated retinoblastoma protein levels .

- AMPK Activation : Increased phosphorylation of AMPK indicates a shift towards energy conservation mechanisms within the treated cells .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Tumor Growth Inhibition : Daily intraperitoneal administration of this compound at 10 mg/kg resulted in over 70% reduction in tumor size in xenograft models using A549 cells .

- Safety Profile : In vivo studies indicated that systemic administration did not cause significant adverse events, suggesting a favorable safety profile for potential clinical applications .

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

-

Combination Therapies :

- When combined with MK-2206 (an Akt inhibitor), this compound exhibited a synergistic effect against breast cancer cell lines, enhancing cytotoxicity beyond that achieved by either agent alone .

- A combination with metformin showed promise in enhancing apoptosis through dual targeting of glucose metabolism .

- Resistance Overcoming :

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Reduced glucose uptake; induced senescence; activated AMPK. |

| In Vivo | Significant tumor growth inhibition; favorable safety profile. |

| Combination | Enhanced cytotoxicity with MK-2206; synergistic effects with metformin. |

Eigenschaften

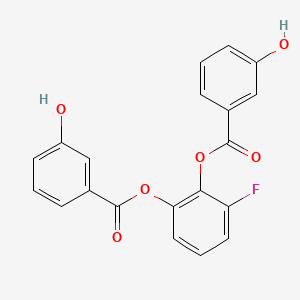

IUPAC Name |

[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSWCCBXIHFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223397-11-2 | |

| Record name | WZB-117 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the primary target of WZB117?

A1: this compound primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]

Q2: How does this compound interact with GLUT1?

A2: this compound acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]

Q3: What are the downstream effects of GLUT1 inhibition by this compound?

A3: Inhibiting GLUT1 with this compound leads to:

- Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]

- Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []

- Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]

- Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]

- Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]

Q4: Does this compound inhibit other GLUT isoforms?

A4: While this compound demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]

Q5: Does this compound affect cancer stem cells (CSCs)?

A5: Research indicates this compound can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H14F2O6 and its molecular weight is 388.32 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of this compound, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.

Q8: How do structural modifications of this compound affect its activity?

A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a this compound analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of this compound is needed to fully elucidate the SAR and optimize its pharmacological properties.

Q9: Are there any specific formulation strategies used to improve this compound's properties?

A10: While specific formulation strategies for this compound are not described in the research papers, one study employed this compound-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve this compound's solubility, bioavailability, and targeted delivery to specific tissues.

Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?

A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of this compound and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.

Q11: What are some potential cross-disciplinary applications of this compound research?

A11: The study of this compound and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:

- Metabolic diseases: Investigating this compound's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []

- Immunology: Understanding how this compound modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []

- Neuroscience: Exploring this compound's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.